2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the imidazole derivative with an appropriate acyl chloride to form the acetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the acetamide moiety.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the phenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in the compound’s activity by forming covalent bonds with target proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl and acetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-26-19-7-5-17(6-8-19)23-20(25)14-27-21-22-9-10-24(21)18-12-15(2)11-16(3)13-18/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKZUNZIUUGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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